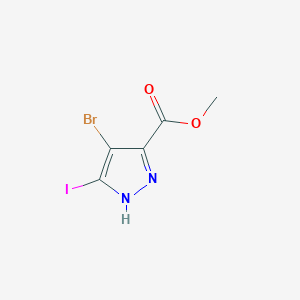
methyl 4-bromo-5-iodo-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-bromo-5-iodo-1H-pyrazole-3-carboxylate: is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-bromo-5-iodo-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of suitable hydrazines with 1,3-dicarbonyl compounds. One common method involves the reaction of N-propargyl-N’-tosylhydrazines with molecular iodine in the presence of sodium bicarbonate, yielding 5-substituted 4-iodo-1-tosylpyrazoles . The reaction conditions are mild, and the yields are generally good.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-bromo-5-iodo-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The pyrazole ring can undergo oxidation or reduction under specific conditions, altering its electronic properties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield azido derivatives, while oxidation with hydrogen peroxide could produce hydroxylated pyrazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 4-bromo-5-iodo-1H-pyrazole-3-carboxylate serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds. Its unique substitutions make it a useful building block for creating diverse chemical libraries .
Biology and Medicine: In medicinal chemistry, pyrazole derivatives are known for their biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties . This compound could potentially be explored for similar applications, although specific studies on its biological activities are limited.
Industry: In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its unique chemical properties make it a versatile candidate for various applications.
Wirkmechanismus
like other pyrazole derivatives, it likely interacts with biological targets through hydrogen bonding and hydrophobic interactions . The presence of bromine and iodine atoms may enhance its binding affinity to specific molecular targets, potentially influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
- Methyl 4-bromo-1H-pyrazole-3-carboxylate
- Methyl 5-iodo-1H-pyrazole-3-carboxylate
- 4-Bromo-5-iodo-1H-pyrazole
Comparison: Methyl 4-bromo-5-iodo-1H-pyrazole-3-carboxylate is unique due to the simultaneous presence of both bromine and iodine atoms on the pyrazole ring.
Eigenschaften
Molekularformel |
C5H4BrIN2O2 |
|---|---|
Molekulargewicht |
330.91 g/mol |
IUPAC-Name |
methyl 4-bromo-5-iodo-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C5H4BrIN2O2/c1-11-5(10)3-2(6)4(7)9-8-3/h1H3,(H,8,9) |
InChI-Schlüssel |
HOKAVFCCONFNOQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NNC(=C1Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


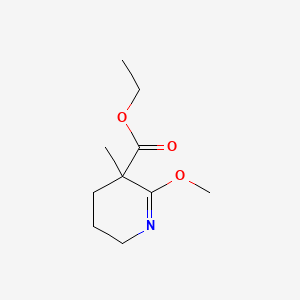

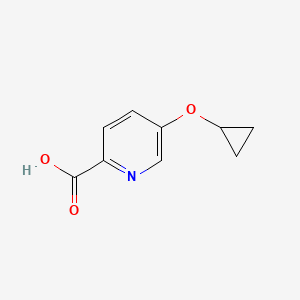

![4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B13454661.png)
![4-Methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13454665.png)
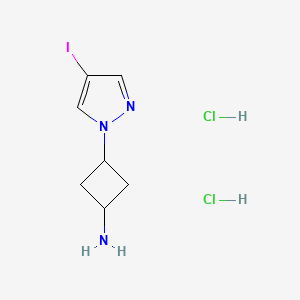
![2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B13454699.png)
![[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride](/img/structure/B13454701.png)
![{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13454714.png)
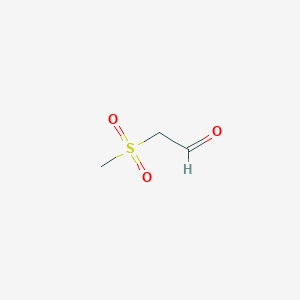

![tert-butyl N-[3-(1-hydroxyethyl)oxetan-3-yl]carbamate](/img/structure/B13454722.png)

